tert-Butyl 3-acetoxypyrrolidine-1-carboxylate
Description
tert-Butyl 3-acetoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetoxy (-OAc) ester moiety at the 3-position. This compound is widely used in organic synthesis as a chiral intermediate or protecting group, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic workflows, while the acetoxy substituent introduces reactivity for further functionalization, such as hydrolysis to alcohols or participation in ester-exchange reactions .
Properties
IUPAC Name |
tert-butyl 3-acetyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISMTBJUCUOJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906143 | |
| Record name | tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101408-94-0, 1269448-76-1 | |
| Record name | tert-Butyl 3-(acetyloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-acetoxypyrrolidine-1-carboxylate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by acetylation of the hydroxyl group. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate and acetic anhydride, along with catalysts like pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-acetoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
tert-Butyl 3-acetoxypyrrolidine-1-carboxylate serves as an essential intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity due to its unique structural properties, allowing for the design of novel therapeutics that can effectively interact with biological targets .
Case Studies:
- Neurological Disorders: Research indicates that derivatives of this compound can lead to improved treatments for conditions such as Alzheimer's and Parkinson's disease by enhancing the delivery and activity of active pharmaceutical ingredients (APIs) within the nervous system .
Organic Synthesis
Building Block in Synthesis:
In organic synthesis, this compound is employed as a versatile building block. It facilitates the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
Chemical Reactions:
- Oxidation: Converts the compound into ketones or carboxylic acids.
- Reduction: Yields alcohols or amines.
- Substitution: The acetoxy group can be replaced with other functional groups, making it adaptable for diverse synthetic pathways.
Biochemical Research
Studying Enzyme Interactions:
The compound is utilized in biochemical studies to explore enzyme mechanisms and metabolic pathways. Its structural features enable researchers to probe interactions between proteins and ligands effectively, providing insights into biological processes that could lead to therapeutic advancements .
Applications in Drug Discovery:
In drug discovery, this compound aids in identifying potential drug candidates by evaluating their interactions with specific enzymes and receptors, thereby informing modifications that enhance their biological activity.
Agricultural Chemistry
Development of Agrochemicals:
this compound is explored for its potential in creating environmentally friendly agrochemicals. It contributes to the formulation of effective pest control agents that minimize ecological impact while maximizing agricultural productivity .
Material Science
Formulation of Advanced Materials:
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its application enhances the durability and performance characteristics of these materials, making them valuable in various industrial applications .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Enhanced efficacy and specificity |
| Organic Synthesis | Building block for complex molecule formation | Versatile reactions (oxidation, reduction, substitution) |
| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into biological processes |
| Agricultural Chemistry | Development of environmentally friendly agrochemicals | Effective pest control solutions |
| Material Science | Formulation of advanced materials (polymers, coatings) | Improved durability and performance |
Mechanism of Action
The mechanism of action of tert-butyl 3-acetoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Comparative Data for Boc-Protected Heterocycles
*Inferred data based on structural analogs.
Reactivity and Stability Profiles
- Acetoxy Derivatives : Susceptible to hydrolysis under acidic/basic conditions, enabling controlled deprotection. The ester group also participates in transesterification or nucleophilic acyl substitution .
- Amino Derivatives: The Boc-protected amino group is stable under basic conditions but cleaved by strong acids (e.g., TFA), making it ideal for stepwise synthesis .
- Oxo Derivatives : Ketones undergo Grignard additions or reductive amination, offering versatility in constructing complex scaffolds .
- Hydroxymethyl Derivatives : Primary alcohols are oxidized to carboxylic acids or converted to mesylates/tosylates for nucleophilic substitutions .
Research Findings and Trends
While direct studies on this compound are absent in the evidence, trends from analogs highlight:
Chiral Resolution : (R)- and (S)-enantiomers of Boc-protected pyrrolidines are critical for asymmetric synthesis, with >90% enantiomeric excess achieved via chiral chromatography .
Structural Diversity : Azetidine analogs (e.g., CAS 152537-03-6) exhibit enhanced metabolic stability compared to pyrrolidines, driving interest in compact heterocycles .
Computational Modeling : SHELX software () aids in crystallographic analysis of Boc-protected compounds, enabling precise stereochemical assignments .
Biological Activity
Tert-Butyl 3-acetoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, effects, and implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.22 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity, particularly in the context of proteasome inhibition and other therapeutic applications.
Research indicates that compounds with a γ-lactam core, such as this compound, exhibit notable proteasome inhibition. The presence of an electrophilic carbonyl group enhances the compound's reactivity and biological efficacy. Notably, studies have shown that variations in the carboxylate function can significantly influence the activity of related compounds, suggesting a delicate balance in structure-activity relationships (SAR) .
Biological Activity and Case Studies
-
Proteasome Inhibition :
- A study demonstrated that this compound exhibited significant inhibition of the proteasome, leading to increased levels of certain proteins (e.g., GLD-1::GFP) in treated organisms compared to controls. This suggests that the compound disrupts normal protein turnover, which can have implications for cancer therapy and other diseases characterized by proteasome dysfunction .
- Toxicological Profile :
- Pharmacological Implications :
Data Table: Biological Activity Overview
Research Findings
Recent studies have focused on optimizing the biological properties of compounds like this compound. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
